molecular formula C14H12ClN B8642350 4-(2-chlorophenyl)-2,3-dihydro-1H-indole

4-(2-chlorophenyl)-2,3-dihydro-1H-indole

Cat. No.: B8642350
M. Wt: 229.70 g/mol
InChI Key: QAAZZODKAMUCLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-chlorophenyl)-2,3-dihydro-1H-indole is a useful research compound. Its molecular formula is C14H12ClN and its molecular weight is 229.70 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H12ClN

Molecular Weight

229.70 g/mol

IUPAC Name

4-(2-chlorophenyl)-2,3-dihydro-1H-indole

InChI

InChI=1S/C14H12ClN/c15-13-6-2-1-4-11(13)10-5-3-7-14-12(10)8-9-16-14/h1-7,16H,8-9H2

InChI Key

QAAZZODKAMUCLN-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CC=CC(=C21)C3=CC=CC=C3Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

558 g of sodium cyanoborohydride are added in portions to a suspension of 960 mg of 4-(2-chlorophenyl)-1H-indole in 11 ml of trifluoroacetic acid cooled to 0° C. The reaction medium is stirred for 16 hours while allowing it to rise to ambient temperature and then the pH is brought to neutrality with a sodium hydroxide solution. The reaction mixture is diluted with 300 ml of water then extracted with ethyl acetate (2×250 ml). The organic phases are combined and then concentrated to dryness under reduced pressure. After purification of the residue by silica column chromatography, elution being carried out with a mixture of heptane and ethyl acetate (80/20), 395 mg of 4-(2-chlorophenyl)-2,3-dihydro-1H-indole are obtained in the form of a colorless viscous oil.
Quantity
558 g
Type
reactant
Reaction Step One
Quantity
960 mg
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

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